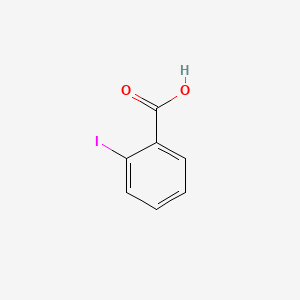

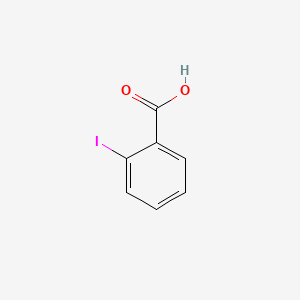

2-Iodobenzoic acid

Descripción

RN given refers to unlabeled parent cpd; structure in Merck Index, 9th ed, #4891

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNZAXGUTKBIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2532-17-4 (mono-hydrochloride salt) | |

| Record name | 2-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058976 | |

| Record name | Benzoic acid, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000198 [mmHg] | |

| Record name | 2-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-67-5, 1321-07-9 | |

| Record name | 2-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodobenzoic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q00V80J7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Iodobenzoic acid fundamental properties

An In-depth Technical Guide to 2-Iodobenzoic Acid: Core Properties, Synthesis, and Applications in Drug Development

Introduction

This compound (also known as o-iodobenzoic acid) is an organoiodine compound that serves as a cornerstone in modern organic synthesis and medicinal chemistry.[1][2] With the chemical formula C₇H₅IO₂, its structure consists of a benzene ring substituted with a carboxylic acid and an iodine atom at the ortho (2-) position.[1][2] This unique arrangement imparts significant reactivity, making it an invaluable precursor for a wide range of complex molecules and indispensable reagents.[3][4]

Primarily, this compound is celebrated as the foundational starting material for the synthesis of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).[1][5][6] These reagents are prized for their ability to perform mild and selective oxidations, offering a green alternative to heavy metal-based oxidants.[6][7] Beyond this, its utility extends to Suzuki coupling reactions and the construction of heterocyclic systems like indoles, which are prevalent scaffolds in many pharmaceutical agents.[1][8] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol with mechanistic insights, and its critical applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid.[3][4][5] It is stable under normal conditions but can be sensitive to light and should be stored accordingly.[9] While sparingly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO).[10][11]

Core Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₂ | [5] |

| Molar Mass | 248.02 g/mol | |

| Appearance | White to off-white solid/powder | [1][4][12] |

| Melting Point | 160-164 °C | [4][9][12] |

| Density | ~2.25 g/cm³ | [5][9] |

| pKa | 2.85 (at 25 °C) | [9][11] |

| IUPAC Name | This compound | [2] |

| CAS Number | 88-67-5 | [1][11] |

Solubility Profile

Understanding the solubility is critical for reaction setup, purification, and formulation.

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [10] |

| Ethanol | Soluble | [10] |

| Acetone | Readily dissolves | [10] |

| Methanol | Soluble | [10][13] |

| Diethyl Ether | Soluble | [10][11] |

| Dimethyl Sulfoxide (DMSO) | Soluble (100 mg/mL) | [10][11] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment. Key spectral data for this compound are presented below.

| Spectroscopy | Key Peaks / Shifts | Source(s) |

| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the δ 7.0-8.0 ppm range. The carboxylic acid proton is a broad singlet at higher ppm. | [14] |

| IR (ATR) | C=O stretch (carboxylic acid) ~1700 cm⁻¹, O-H stretch (broad) ~2500-3300 cm⁻¹, C-I stretch in the fingerprint region. | [2] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 248. | [2] |

Synthesis and Purification

The most common and reliable method for synthesizing this compound, frequently performed in academic and industrial labs, is the Sandmeyer reaction, which begins with the diazotization of anthranilic acid.[1][5][15]

Reaction Mechanism

The synthesis is a two-step process:

-

Diazotization: Anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to convert the primary amino group into a diazonium salt.[1][16] Maintaining a low temperature is critical, as diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[15]

-

Iodide Substitution: The diazonium salt solution is then added to a solution of potassium iodide. The diazonium group, an excellent leaving group, is displaced by the highly nucleophilic iodide anion (I⁻), liberating nitrogen gas and forming this compound.[1][16]

Experimental Protocol: Lab-Scale Synthesis

This protocol provides a robust methodology for the synthesis of this compound.

Materials:

-

Anthranilic acid (10.0 g)

-

Concentrated Hydrochloric Acid (25 mL)

-

Sodium Nitrite (NaNO₂) (5.3 g)

-

Potassium Iodide (KI) (12.5 g)

-

Sodium Bisulfite (NaHSO₃)

-

Ethanol (95%)

-

Water

-

Activated Charcoal

Procedure:

-

Preparation of Anthranilic Acid Solution: In a 500 mL beaker, suspend 10.0 g of anthranilic acid in 100 mL of water. Add 25 mL of concentrated hydrochloric acid and stir until the anthranilic acid fully dissolves.[15][16]

-

Diazotization: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.[15] In a separate beaker, dissolve 5.3 g of sodium nitrite in 20 mL of water and cool this solution in the ice bath. Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid solution, ensuring the temperature remains between 0 and 5 °C.[15] After the addition is complete, continue stirring for 15 minutes at this temperature.

-

Iodide Reaction: In a 1 L beaker, dissolve 12.5 g of potassium iodide in 50 mL of water.[15] Slowly and carefully, with stirring, add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed as a reddish-brown precipitate forms.[15][16]

-

Workup: Allow the mixture to stand at room temperature for 5-10 minutes, then heat it in a water bath (~95 °C) for about 15 minutes to complete the reaction and decompose any remaining diazonium salt.[16] Cool the mixture in an ice bath.

-

Isolation and Washing: Collect the crude product by vacuum filtration and wash it with cold water.[15] To remove any excess elemental iodine (which gives the brown color), wash the crude product with a small amount of cold sodium bisulfite solution until the color fades, followed by another wash with cold water.[15][16]

Purification: Recrystallization

Recrystallization is the most effective method for purifying the crude product.

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.[15][16]

-

If the solution is colored, add a small amount of activated charcoal and heat briefly to boiling.

-

Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Add hot water to the filtrate until the solution becomes persistently turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

-

Collect the purified, needle-shaped crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry.[16]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Key Reactions and Applications in Drug Development

The reactivity of the carbon-iodine bond and the ortho-carboxylic acid group makes this compound a versatile building block.[3][17]

Precursor to Hypervalent Iodine Reagents

The most prominent application of this compound is as the precursor to the powerful and selective oxidizing agents IBX and DMP.[1][6][18] This transformation is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to aldehydes and ketones without the use of toxic heavy metals.[6][19]

Synthesis of 2-Iodoxybenzoic Acid (IBX): A modern, safer method uses Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant.[6][19]

-

Protocol: this compound is suspended in water, and Oxone® is added. The mixture is heated to ~70 °C for several hours.[6][19] Upon cooling, IBX crystallizes out of the solution and can be collected in high yield and purity.[19]

Synthesis of Dess-Martin Periodinane (DMP): DMP, known for its excellent solubility in common organic solvents, is synthesized by the acetylation of IBX with acetic anhydride.[6][20]

Caption: Synthesis pathway from this compound to IBX and DMP.

Role in Drug Discovery and Development

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[4][8][21]

-

Anti-Inflammatory Agents: Derivatives serve as precursors for various non-steroidal anti-inflammatory drugs (NSAIDs).[3] The synthesis of these molecules often involves coupling reactions where the iodine atom is substituted. NSAIDs typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[3]

-

Imaging Agents: Its role in synthesizing radioiodinated esters and amides is vital for developing tumor and organ imaging agents, particularly for adrenal imaging.[21] The ability to selectively introduce an iodine atom (which can be a radioisotope) is a key advantage.

-

Neuroprotective Agents: It has been used in the development of novel N-hydroxypyridone derivatives that show potential as anti-ischemic stroke agents.[21] These compounds exhibit good blood-brain barrier permeability and antioxidant properties.[21]

Caption: Logical relationships in drug development starting from this compound.

Safety and Handling

This compound presents moderate hazards and requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[22][23][24] It may also cause respiratory irritation.[22][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[22][25] Use a dust mask or handle in a well-ventilated area to avoid inhaling the powder.[22]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[25][26] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a dark place, as the compound can be light-sensitive.[9][27]

References

- 1. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 2. This compound | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound CAS#: 88-67-5 [m.chemicalbook.com]

- 12. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. This compound | CAS No 88-67-5 | Manufacturers | India [sarex.com]

- 14. spectrabase.com [spectrabase.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. texiumchem.com [texiumchem.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. This compound | 88-67-5 [chemicalbook.com]

- 19. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 20. m.youtube.com [m.youtube.com]

- 21. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 24. lobachemie.com [lobachemie.com]

- 25. spectrumchemical.com [spectrumchemical.com]

- 26. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 27. echemi.com [echemi.com]

physical and chemical properties of 2-Iodobenzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodobenzoic Acid

Introduction

This compound (ortho-iodobenzoic acid) is an aromatic carboxylic acid that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a sterically demanding iodine atom adjacent to a carboxylic acid group on a benzene ring, imparts a fascinating profile of physical properties and chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core characteristics of this compound. We will delve into its physical attributes, chemical behavior, and pivotal role as a versatile building block in modern organic synthesis, particularly in the creation of powerful oxidizing agents and complex molecular scaffolds.

Physical Properties of this compound

The physical state and solubility of a compound are foundational to its application in any experimental setting. This compound is typically encountered as a white to off-white or slightly yellow crystalline powder.[1][2] Its coloration can be influenced by the presence of impurities or slight decomposition upon exposure to light, underscoring its light-sensitive nature.[1][3][4]

The structural features of this compound—specifically the polar carboxylic acid group and the large, polarizable iodine atom—govern its solubility. The carboxylic acid moiety allows for hydrogen bonding, which contributes to its slight solubility in polar solvents like water.[1][5] However, the overall nonpolar character of the benzene ring and the bulky iodine atom limits its aqueous solubility, rendering it only sparingly soluble in water.[3][5] Conversely, it exhibits good solubility in various organic solvents, including ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO).[4][5][6][7] The solubility in polar organic solvents is enhanced by both the polar carboxylic acid group and the ability of the iodine to participate in halogen bonding and other non-covalent interactions. This solubility profile is a critical consideration for its use in reactions and for its purification.

A summary of its key physical properties is presented in the table below:

| Property | Value | References |

| Molecular Formula | C₇H₅IO₂ | [6] |

| Molecular Weight | 248.02 g/mol | [4][8] |

| Appearance | White to off-white/light yellow crystalline powder | [1][2][9] |

| Melting Point | 160-164 °C | [2][3][9] |

| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [4][9] |

| Density | ~2.25 g/cm³ | [9][10] |

| pKa | 2.85 (at 25 °C) | [3][4][6] |

| Water Solubility | Sparingly soluble | [3][5] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, methanol, DMSO | [4][5][7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing carboxylic acid group and the ortho-iodine substituent.

Acidity and Stability

With a pKa of approximately 2.85, this compound is a moderately strong organic acid.[3][4][6] It is generally stable under standard laboratory conditions but should be stored in a dark place under an inert atmosphere due to its sensitivity to light.[3][4][9] It is incompatible with strong oxidizing agents and strong bases.[3][9][11]

Reactivity and Synthetic Utility

This compound is a versatile reagent in organic synthesis, primarily owing to the reactivity of both the carboxylic acid group and the carbon-iodine bond.

-

Reactions of the Carboxylic Acid Group : Like other carboxylic acids, this compound readily undergoes reactions such as esterification and amide formation. For instance, it can be converted to its corresponding esters, such as methyl 2-iodobenzoate, through acid-catalyzed esterification with an alcohol.[12] This reactivity is fundamental to its use as a building block for more complex molecules.[13]

-

The Carbon-Iodine Bond and Coupling Reactions : The C-I bond in this compound is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki reaction.[6][9] This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures and other complex architectures.[1]

-

Precursor to Hypervalent Iodine Reagents : Perhaps the most significant application of this compound is its role as a precursor to hypervalent iodine reagents.[9][14] These compounds, in which the iodine atom exists in a higher oxidation state, are highly valuable as mild and selective oxidizing agents in modern organic synthesis.[14]

The oxidation of this compound yields 2-iodoxybenzoic acid (IBX), a powerful and versatile oxidant.[14][15] IBX, in turn, can be acetylated to produce the Dess-Martin periodinane (DMP), another widely used oxidizing agent.[6][9] The synthesis of these reagents from this compound has revolutionized many oxidative transformations in organic chemistry, offering an alternative to heavy metal-based oxidants.[14]

Caption: Synthetic pathway from this compound to IBX and DMP and their application.

Experimental Protocols

Purification of this compound

For many synthetic applications, the purity of this compound is paramount. Recrystallization is a common and effective method for its purification.

-

Protocol :

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethanol and water.[6][16]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled to adsorb colored impurities.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

-

Sublimation under vacuum at around 100°C is another effective purification technique.[6][16]

Synthesis of 2-Iodoxybenzoic Acid (IBX) from this compound

This protocol describes a modern and safer synthesis of IBX using Oxone®.

-

Rationale : This method avoids the use of potentially hazardous reagents like potassium bromate.[14] Oxone® is a stable and inexpensive oxidant.[15] The reaction is typically performed in water, a green solvent.

-

Protocol :

-

In a flask equipped with a magnetic stirrer, suspend this compound in water.

-

Add Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) to the suspension.[15]

-

Heat the white suspension to approximately 70°C and stir vigorously for about three hours.[14]

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitated white solid (IBX) by vacuum filtration.

-

Wash the solid sequentially with water and then diethyl ether to facilitate drying.[14]

-

Dry the product under vacuum to obtain IBX.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare a sample by dissolving 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.[12]

-

Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, and the ¹³C NMR will show signals for the carboxyl carbon and the aromatic carbons, including the carbon bearing the iodine atom.[8][17]

-

-

Infrared (IR) Spectroscopy :

-

Mass Spectrometry (MS) :

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin irritation and serious eye damage.[11][21][22][23] It may also cause respiratory irritation.[11][22]

-

Personal Protective Equipment (PPE) : When handling this compound, it is essential to wear protective gloves, safety goggles or a face shield, and a lab coat.[11][21]

-

Handling : Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11][22] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11][21]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][11] Keep away from light, strong oxidizing agents, and strong bases.[3][9][11]

Conclusion

This compound is a compound of significant utility in the chemical sciences. Its well-defined physical properties, combined with its versatile chemical reactivity, make it an invaluable starting material and intermediate in organic synthesis. Its pivotal role in the preparation of hypervalent iodine reagents like IBX and DMP has solidified its importance, providing chemists with mild and selective tools for a wide range of oxidative transformations. A thorough understanding of its properties, handling, and reactivity is crucial for its safe and effective use in research and development, particularly in the fields of pharmaceuticals and materials science.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 88-67-5 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 88-67-5 [chemicalbook.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 16. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 17. This compound(88-67-5) 13C NMR [m.chemicalbook.com]

- 18. Page loading... [guidechem.com]

- 19. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 20. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 21. fishersci.com [fishersci.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 2-Iodobenzoic Acid: Molecular Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodobenzoic Acid

This compound, also known as o-iodobenzoic acid, is an aromatic carboxylic acid of significant interest in modern organic and medicinal chemistry. While structurally simple, its unique arrangement of a carboxylic acid and an iodine atom on adjacent carbons of a benzene ring imparts a rich and versatile reactivity profile. It is most renowned as the indispensable precursor to a class of powerful and environmentally benign hypervalent iodine reagents, including 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which have revolutionized oxidative chemistry.[1][2][3] Beyond this critical role, this compound serves as a valuable building block in the synthesis of complex organic molecules, finding applications in pharmaceutical development, materials science, and as a biochemical probe.[4][5] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and core applications, grounded in established scientific principles and methodologies.

Part 1: Core Molecular Structure and Identity

The foundation of this compound's utility lies in its precise molecular architecture. Understanding its fundamental identifiers and structural representations is the first step for any researcher utilizing this compound.

Chemical Formula and Key Identifiers

The compound is unequivocally defined by its molecular formula and a set of standardized chemical identifiers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Reference |

| Molecular Formula | C₇H₅IO₂ | [6][7][8] |

| Molecular Weight | 248.02 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 88-67-5 | [7] |

| EC Number | 201-850-7 | [9] |

| PubChem CID | 6941 | [6] |

Structural Representation and Conformation

This compound consists of a benzene ring co-substituted with a carboxylic acid (-COOH) group and an iodine atom at the C2 (or ortho) position.[6][10] This ortho-substitution is key to its reactivity, particularly in the formation of cyclic hypervalent iodine reagents where the carboxyl group can act as an endogenous ligand.[11]

-

2D Structure:

(Image Source: PubChem CID 6941)

-

Computational Identifiers:

The steric hindrance between the bulky iodine atom and the adjacent carboxylic acid group can influence the molecule's conformation, particularly the dihedral angle of the carboxyl group relative to the benzene ring. This has implications for crystal packing and intermolecular interactions, such as hydrogen bonding.[6]

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical properties and spectroscopic signatures of this compound is essential for its proper handling, purification, and characterization.

Physicochemical Properties

The compound's physical state and solubility dictate the choice of solvents and reaction conditions.

| Property | Value | Reference(s) |

| Appearance | White to light brown/yellow crystalline powder | [4][6][14] |

| Melting Point | 160-164 °C | [1][4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and other organic solvents. | [14][15] |

| Density | ~2.25 g/cm³ | [1] |

| pKa | The acidity is influenced by the electron-withdrawing iodine atom. |

Spectroscopic Characterization: A Validating System

Spectroscopic analysis provides an irrefutable confirmation of the molecular structure and is the primary method for assessing purity. The data presented below serve as a benchmark for researchers.

| Technique | Key Observances and Interpretation |

| ¹H NMR | In a solvent like DMSO-d₆, a broad singlet for the acidic proton (-COOH) appears far downfield (>13 ppm). The four aromatic protons exhibit a complex multiplet pattern between ~7.2 and 8.0 ppm due to the ortho-substitution.[16][17] |

| ¹³C NMR | Seven distinct carbon signals are expected. The carboxyl carbon (-COOH) resonates around 167 ppm. The ipso-carbon attached to the iodine (C-I) is found at a characteristic upfield shift (~95 ppm) due to the heavy atom effect, while the other aromatic carbons appear between ~128 and 141 ppm.[18][19] |

| Infrared (IR) | A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp peak for the carbonyl C=O stretch is observed around 1700 cm⁻¹.[20] |

| Mass Spec. (MS) | In electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 248. The spectrum will also feature characteristic fragmentation patterns, including the loss of -OH (m/z = 231) and -COOH (m/z = 203).[7] |

Part 3: Synthesis, Reactivity, and Core Applications

The true value of this compound is realized in its synthesis and subsequent chemical transformations.

Primary Synthesis: The Sandmeyer Reaction

The most reliable and widely practiced synthesis of this compound is the Sandmeyer reaction, starting from inexpensive anthranilic acid.[1][2][21] This two-step, one-pot procedure is a staple in university and industrial labs.

Causality in Experimental Design: The choice of a low-temperature diazotization is critical. Diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[21] Maintaining the temperature between 0-5 °C ensures the stability of the diazonium intermediate in solution, preventing its premature decomposition into undesired byproducts like salicylic acid.[21]

-

Diazotization: In a suitable beaker, suspend anthranilic acid (1.0 eq) in water and add concentrated hydrochloric acid (~2.5 eq). Stir the mixture until the acid dissolves, forming the hydrochloride salt. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: In a separate flask, prepare a solution of sodium nitrite (NaNO₂, ~1.05 eq) in cold water. Add this solution dropwise to the cold anthranilic acid solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is nearly complete after stirring for an additional 15 minutes.

-

Iodide Reaction: Prepare a solution of potassium iodide (KI, ~1.2 eq) in a minimal amount of water. Slowly and carefully add the cold diazonium salt solution to the stirred KI solution. Effervescence (N₂ gas evolution) and the formation of a dark precipitate will be observed.[22]

-

Workup: Allow the mixture to warm to room temperature and stir for 15-20 minutes to ensure the reaction is complete. Collect the crude solid product by vacuum filtration.

-

Decolorization: To remove residual iodine, wash the crude product with a cold, dilute solution of sodium bisulfite (NaHSO₃) until the dark color disappears, followed by a final wash with cold water.[21]

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Purification via Recrystallization

Recrystallization is the standard method for obtaining high-purity this compound.[2][21][22]

-

Dissolve the crude, washed product in a minimum amount of hot 95% ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered while hot.

-

Add hot water to the filtrate until the solution just becomes turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified, needle-shaped crystals by vacuum filtration and dry them thoroughly.[22]

Key Reactivity: Gateway to Hypervalent Iodine Reagents

The most significant application of this compound is as the starting material for IBX and DMP, two of the most important mild oxidizing agents in modern synthesis.[3]

-

Synthesis of IBX: this compound is oxidized to the iodine(V) state. A modern, safer method uses Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in a heated aqueous solution.[11][23]

-

Synthesis of DMP: DMP is prepared by the acetylation of IBX using acetic anhydride, often with a catalytic amount of acid. This increases the reagent's solubility in common organic solvents.[3][19]

Caption: Synthetic pathway from this compound to IBX and DMP.

Part 4: Relevance in Drug Development and Research

The unique reactivity of this compound and its derivatives makes it a valuable component in the drug discovery and development pipeline.

-

Scaffold for API Synthesis: It serves as a crucial intermediate or building block for a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other complex molecular targets.[4][5] The carbon-iodine bond is particularly useful for elaboration via transition-metal-catalyzed cross-coupling reactions.[2][10]

-

Imaging Agents: Its structure is amenable to the synthesis of radioiodinated compounds, which are vital as imaging agents for diagnostic techniques in medicine, such as adrenal imaging.[24]

-

Therapeutic Leads: Derivatives of this compound have been explored for novel therapeutic applications. For example, it has been used in the synthesis of N-hydroxypyridone derivatives that show promise as neuroprotective agents against ischemic stroke.[24]

-

Biochemical Probes: The compound's stability and distinct reactivity profile allow it to be used in the study of biological systems, helping to elucidate molecular interactions and mechanisms.[4]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount when working with this compound.

| Aspect | Guideline | Reference(s) |

| Primary Hazards | Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye damage (H318). May cause respiratory irritation (H335). | [25][26][27] |

| Handling | Use in a well-ventilated fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Wash hands thoroughly after handling. | [25][28][29] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents. Keep the container tightly sealed. The compound may be sensitive to light. | [9][25][27] |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains. | [25][28] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 8. This compound | 88-67-5 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. mdpi.com [mdpi.com]

- 12. 122340250 [thermofisher.com]

- 13. This compound 98 88-67-5 [sigmaaldrich.com]

- 14. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 15. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 16. This compound(88-67-5) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. texiumchem.com [texiumchem.com]

- 23. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 24. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 27. lobachemie.com [lobachemie.com]

- 28. spectrumchemical.com [spectrumchemical.com]

- 29. elementalmicroanalysis.com [elementalmicroanalysis.com]

o-iodobenzoic acid synthesis and discovery

An In-Depth Technical Guide to the Synthesis and Discovery of o-Iodobenzoic Acid

Introduction and Strategic Importance

o-Iodobenzoic acid (2-iodobenzoic acid) is an aromatic carboxylic acid of significant interest in organic and medicinal chemistry.[1][2] While a simple substituted benzene derivative, its true value lies in the unique reactivity imparted by the ortho-iodo substituent. This functional group arrangement makes it an indispensable precursor for the synthesis of powerful and selective oxidizing agents, namely 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP).[1][2] These hypervalent iodine reagents have revolutionized the oxidation of alcohols to aldehydes and ketones, offering mild conditions, high yields, and broad functional group tolerance, thereby avoiding the use of toxic heavy metal-based oxidants.[3] Understanding the synthesis of o-iodobenzoic acid is, therefore, fundamental to accessing this modern class of oxidants. This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and laboratory-proven methodologies.

Historical Context: The Foundational Discoveries

The synthesis of o-iodobenzoic acid is intrinsically linked to two cornerstone discoveries in 19th-century organic chemistry: the diazotization reaction and the Sandmeyer reaction.

The Griess Diazotization Reaction (1858): The journey began with the work of the German industrial chemist Johann Peter Griess. In 1858, Griess discovered that treating a primary aromatic amine with nitrous acid could convert the amino group into a diazonium salt (-N₂⁺).[4][5][6] This groundbreaking discovery, known as the Griess diazotization reaction, created a new class of versatile synthetic intermediates.[5][7] Aromatic diazonium salts proved to be exceptionally useful because the dinitrogen moiety is an excellent leaving group, facilitating a wide range of substitution reactions that were previously inaccessible.[8]

The Sandmeyer Reaction (1884): Building on Griess's work, Swiss chemist Traugott Sandmeyer made a serendipitous discovery in 1884.[8][9] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene as the major product.[8][10] This led to the development of the Sandmeyer reaction , a substitution reaction that uses copper(I) salts (e.g., CuCl, CuBr) as catalysts to replace the diazonium group with halides or other nucleophiles.[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[8][10] These two reactions collectively provided a robust and general pathway to synthesize a vast array of substituted aromatic compounds, including o-iodobenzoic acid from its corresponding amine, anthranilic acid.

Synthesis of o-Iodobenzoic Acid: Methodologies and Mechanisms

The most common and reliable method for preparing o-iodobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid).[1][2] An alternative, though less common, route from phthalic anhydride has also been reported.[11]

Primary Synthesis Route: The Sandmeyer Reaction of Anthranilic Acid

This synthesis is a staple in many university organic chemistry labs and is a robust method for gram-scale preparations.[1][2] It is a two-step process performed sequentially in a single pot.[10]

Step 1: Diazotization of Anthranilic Acid The first step is the conversion of the primary amino group of anthranilic acid into a diazonium salt. This is achieved by treating an acidic solution of anthranilic acid with sodium nitrite (NaNO₂), which generates nitrous acid (in situ).[12] The reaction must be performed at low temperatures (typically 0–5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely.[13][14]

Step 2: Iodide Displacement The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group, which is released as nitrogen gas (N₂).[12] Unlike Sandmeyer reactions for chlorides and bromides, the introduction of iodine does not typically require a copper(I) catalyst.[9] The highly nucleophilic nature of the iodide anion is sufficient to effect the substitution.[1]

Overall Reaction Scheme: NH₂(COOH)C₆H₄ + NaNO₂ + 2HCl → N₂⁺Cl⁻(COOH)C₆H₄ + NaCl + 2H₂O N₂⁺Cl⁻(COOH)C₆H₄ + KI → I(COOH)C₆H₄ + N₂ + KCl

Detailed Reaction Mechanism

The Sandmeyer reaction follows a free radical mechanism involving a single electron transfer (SET) from the copper(I) catalyst (if used) or, in the case of iodination, potentially from the iodide ion itself to the diazonium salt.

Caption: Mechanism of o-Iodobenzoic Acid Synthesis.

Self-Validating Experimental Protocol

This protocol is designed for reliability and includes checkpoints to validate the progress of the reaction.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

|---|---|---|---|---|

| Anthranilic Acid | 137.14 | 6.8 g | 0.05 mol | Starting material |

| Hydrochloric Acid (conc.) | 36.46 | ~12 mL | ~0.14 mol | To form hydrochloride salt and acidic medium |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.6 g | 0.052 mol | Diazotizing agent |

| Potassium Iodide (KI) | 166.00 | 8.5 g | 0.051 mol | Iodide source |

| Sodium Thiosulfate | 158.11 | ~0.5 g | - | To quench excess iodine |

| Ethanol (95%) | 46.07 | ~35 mL | - | Recrystallization solvent |

| Water (Deionized) | 18.02 | As needed | - | Solvent |

Procedure:

-

Preparation of Amine Salt Solution: In a 250 mL beaker, combine 6.8 g of anthranilic acid with 50 mL of water. While stirring, add 12 mL of concentrated hydrochloric acid. Gently warm the mixture on a hot plate until all the solid dissolves, forming a clear solution of anthranilic acid hydrochloride.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C. It is critical to maintain this low temperature for the subsequent steps.

-

Diazotization: In a separate flask, dissolve 3.6 g of sodium nitrite in 25 mL of water and cool the solution in the ice bath. Add the cold sodium nitrite solution dropwise to the stirred anthranilic acid hydrochloride solution over 10-15 minutes. Keep the temperature below 5 °C.

-

Causality Check: Slow, dropwise addition prevents a sudden exotherm and localized high concentrations of nitrous acid, minimizing side reactions and ensuring the stability of the diazonium salt.

-

Validation: A slight excess of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates its presence). Avoid a large excess.

-

-

Iodide Addition: In a separate beaker, dissolve 8.5 g of potassium iodide in 12 mL of water. Add this KI solution to the cold diazonium salt solution. A dark, reddish-brown precipitate may form.

-

Decomposition of Diazonium Salt: Remove the reaction mixture from the ice bath and allow it to stand at room temperature for 5 minutes. Then, gently warm the mixture in a water bath to about 40-45 °C.

-

Observation: A vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced.[15] The reaction is complete when the effervescence ceases.

-

-

Completion and Isolation: Heat the mixture to ~90 °C for 10 minutes to ensure complete reaction, then cool it in an ice bath to precipitate the crude product.[15]

-

Quenching and Filtration: Add approximately 0.5 g of sodium thiosulfate to the cold mixture to reduce any remaining elemental iodine (I₂) to colorless iodide (I⁻). The dark color of the solution should fade. Collect the tan-colored crude product by vacuum filtration.

-

Purification (Recrystallization): Transfer the moist crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol (~35 mL). Add hot water (~15-20 mL) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

-

Rationale: This mixed-solvent system allows for high recovery. The product is soluble in hot ethanol but less soluble in the ethanol-water mixture at room temperature and even less so when cold.

-

-

Final Collection and Drying: Collect the purified, needle-like crystals of o-iodobenzoic acid by vacuum filtration, wash with a small amount of cold water, and dry. The expected melting point is 162-164 °C.[2][11] A typical yield is around 70-80%.[15]

Alternative Synthesis Route: From Phthalic Anhydride

An alternative, multi-step synthesis avoids the use of anthranilic acid, starting instead from the inexpensive bulk chemical phthalic anhydride.[11]

Caption: Synthesis of o-Iodobenzoic Acid from Phthalic Anhydride.

This method involves:

-

Hydrolysis: Phthalic anhydride is hydrolyzed to phthalic acid using aqueous sodium hydroxide, followed by neutralization.[11]

-

Mercury Substitution: The phthalic acid is treated with mercuric acetate in acetic acid. This results in a decarboxylative mercuration to form a stable organomercury intermediate.[11]

-

Iodination: The organomercury compound is then heated with iodine in a potassium iodide solution. The mercury is replaced by iodine to yield the final product, o-iodobenzoic acid, with a reported total yield of 82.5%.[11]

While this method uses cheaper starting materials, the use of highly toxic mercury salts makes it less favorable from an environmental and safety perspective compared to the Sandmeyer route.

Critical Safety Considerations: Handling Diazonium Salts

The primary hazard in the synthesis of o-iodobenzoic acid is the diazonium salt intermediate.

-

Thermal Instability: Aryl diazonium salts are thermally unstable and can decompose explosively, especially when isolated in a dry, solid state.[13][14] The protocol explicitly avoids isolation by generating and using the salt in situ in a cold aqueous solution.[16]

-

Temperature Control: Strict adherence to low temperatures (0-5 °C) during the diazotization step is paramount to prevent uncontrolled decomposition.[13][14]

-

Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to side reactions and potentially decrease the stability of the mixture.[13][14] Any excess should be quenched (e.g., with sulfamic acid) if isolation were intended.

-

Shock Sensitivity: Solid diazonium salts can be sensitive to shock and friction. Never scratch or grind the solid material.[13][14][16] Use plastic or wood spatulas if handling is unavoidable.

-

Gas Evolution: Both the diazotization and the subsequent displacement reaction produce gas (N₂). The reaction vessel must be open or vented to avoid pressure buildup.[13]

Applications in Advanced Synthesis

The primary utility of o-iodobenzoic acid is its role as a precursor to hypervalent iodine(V) and iodine(III) reagents.[3]

Synthesis of 2-Iodoxybenzoic Acid (IBX)

o-Iodobenzoic acid is oxidized to IBX, a highly selective and mild oxidant for converting alcohols to aldehydes and ketones. The oxidation is typically performed using Oxone® (potassium peroxymonosulfate) in water at elevated temperatures (~70 °C).[3]

Caption: Oxidation of o-Iodobenzoic Acid to IBX.

Synthesis of Dess-Martin Periodinane (DMP)

IBX itself can be further reacted with acetic anhydride and an acid catalyst (e.g., p-toluenesulfonic acid) to produce Dess-Martin periodinane (DMP), which is a more soluble and often preferred alternative to IBX for alcohol oxidations.[2]

Conclusion

o-Iodobenzoic acid, while a structurally simple molecule, represents a critical gateway to advanced and environmentally benign oxidation chemistry. Its synthesis, rooted in the classic diazotization and Sandmeyer reactions, is a robust and well-understood process. A thorough understanding of the reaction mechanism, adherence to a validated protocol, and strict observance of safety procedures related to diazonium salt intermediates are essential for its successful and safe preparation. The continued importance of IBX and DMP in pharmaceutical development and complex molecule synthesis ensures that the synthesis of their common precursor, o-iodobenzoic acid, remains a fundamentally important transformation for the modern organic chemist.

References

- 1. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Peter Griess - Wikipedia [en.wikipedia.org]

- 6. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. scienceinfo.com [scienceinfo.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Page loading... [wap.guidechem.com]

- 12. texiumchem.com [texiumchem.com]

- 13. researchgate.net [researchgate.net]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. studylib.net [studylib.net]

- 16. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Section 1: Hazard Identification and Proactive Risk Assessment

An In-Depth Technical Guide to the Safe Handling, and Storage of 2-Iodobenzoic Acid

As a cornerstone reagent in modern synthetic chemistry, particularly in the formation of hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), this compound is a familiar presence in research and drug development laboratories.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and nuanced understanding of its safe management. This guide, intended for researchers, scientists, and drug development professionals, moves beyond mere procedural lists to instill a deep, causality-driven approach to safety, ensuring that every protocol is a self-validating system of protection.

A foundational principle of laboratory safety is the thorough understanding of a substance's intrinsic hazards before it is even brought into the controlled workspace. This compound (CAS No: 88-67-5), a light brown or white solid, presents a multi-faceted risk profile that must be appreciated in its entirety.[3]

GHS Classification and Associated Risks

The Globally Harmonized System (GHS) provides a clear and concise summary of the primary dangers associated with this compound. It is crucial not just to recognize these classifications but to understand their practical implications in a laboratory setting.

| Hazard Class | Category | GHS Hazard Statement | Implication and Rationale |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Ingestion of even relatively small quantities can lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[4][5][6][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact with the solid or its dust can cause inflammation, redness, and discomfort. The causality lies in its acidic nature and potential reactivity with biological tissues, necessitating the consistent use of appropriate gloves.[4][5][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | This is the most severe classification for this compound, indicating a high risk of irreversible damage upon contact. The fine, dusty nature of the solid increases the likelihood of airborne particles reaching the eyes, making robust eye protection non-negotiable.[4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the mucous membranes and lining of the respiratory tract, leading to symptoms like coughing and shortness of breath. This is a direct consequence of the compound's irritant properties and highlights the need for effective ventilation and, where necessary, respiratory protection.[4][5][6][7] |

The signal word "Danger" is applied to this compound, reflecting the severity of the potential for serious eye damage.[1][6]

The Logic of Proactive Exposure Control

Understanding these hazards logically dictates a handling philosophy centered on minimizing all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation. Every procedural step described in the following sections is designed as a barrier to these exposure pathways.

Section 2: A Self-Validating System for Safe Handling and Personal Protection

A truly safe protocol is one where safety measures are integrated, logical, and self-reinforcing. The following workflow for handling this compound is designed around this principle.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure should always be through engineering controls, which are designed to remove the hazard at its source.

-

Ventilation: All weighing and manipulation of solid this compound must be performed in a properly functioning chemical fume hood or at a bench with dedicated local exhaust ventilation.[4][5][6] This is the most effective way to prevent the inhalation of airborne dust particles.[4][5]

-

Workspace Designation: Designate a specific area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides the critical final barrier between the researcher and the chemical. The selection of PPE must directly address the hazards identified in Section 1.

| PPE Component | Specification | Causality and Rationale |

| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield, in conjunction with safety glasses or goggles, is strongly recommended, especially when handling larger quantities or when there is a significant risk of dust generation.[4] | Addresses the H318 "Causes serious eye damage" hazard. The particulate nature of the solid necessitates full protection from splashes and airborne dust.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn at all times.[4] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[4] | Addresses the H315 "Causes skin irritation" hazard by preventing direct contact with the skin. |

| Respiratory Protection | Generally not required if work is conducted within a certified chemical fume hood.[4] If a risk assessment indicates potential for airborne concentrations to exceed exposure limits (e.g., during large-scale transfers or spills outside of a fume hood), a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1][4] | Addresses the H335 "May cause respiratory irritation" hazard by filtering out airborne particulates.[1][4] |

| Protective Clothing | A standard laboratory coat is mandatory. Consider a chemically resistant apron for larger-scale work.[5] | Prevents contamination of personal clothing and minimizes skin contact in the event of a spill. |

Hygiene Practices: Preventing Inadvertent Exposure

Rigorous hygiene is a critical, often underestimated, control measure.

-

Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[4][5]

-

Do not eat, drink, or smoke in any area where this compound is handled or stored.[5][8]

-

Contaminated clothing should be removed immediately and washed separately before reuse.[5]

Section 3: Storage and Incompatibility—Maintaining Chemical Stability

The safe storage of this compound is paramount to maintaining its integrity and preventing hazardous reactions. The compound is stable under recommended storage conditions.[4][9]

Core Storage Protocol

-

Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.[4][5][10]

-

Location: Store in a cool, dry, and well-ventilated area.[4][5][10]

-

Environment: Protect from direct sunlight and sources of ignition.[8]

Chemical Incompatibilities

To prevent dangerous reactions, this compound must be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases: As an acid, it will undergo a strong exothermic neutralization reaction.[9]

-

Strong Acids: While less reactive than with bases, it's good practice to segregate from other strong acids.[8]

The logical workflow for receiving and storing the chemical is visualized below.

Caption: Workflow for receiving and storing this compound.

Section 4: Managing Spills and Emergencies with Precision

Preparedness is key to mitigating the impact of accidental releases or exposures.

Accidental Release Measures

-

Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[4] Ensure adequate ventilation.

-

Personal Protection: Before addressing the spill, don the appropriate PPE as detailed in Section 2.2, including respiratory protection if necessary.[4][5]

-

Containment & Cleanup:

-

Avoid generating dust.[4]

-

Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal.[4][10] Do not use methods that create dust clouds, such as dry sweeping with a coarse brush. A vacuum cleaner equipped with a HEPA filter may be appropriate for larger spills.

-

Clean the spill area thoroughly with a wet cloth or paper towels to remove any remaining residue.

-

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[4]

First Aid: Immediate and Informed Response

Immediate action is critical in the event of personal exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment like emergency eyewash stations and safety showers.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. [5][6][10] This is a medical emergency due to the risk of serious eye damage. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[6][10] If skin irritation occurs, seek medical advice.[5] |

| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[5][6] If the person feels unwell (e.g., experiences respiratory distress), call a poison center or physician.[5][6][10] |

| Ingestion | Rinse the mouth thoroughly with water.[5][6] Call a poison control center or physician immediately.[6][10] Do not induce vomiting. |

Firefighting Measures

While this compound is a combustible solid, it does not ignite easily.[11]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10]

-

Hazardous Combustion Products: During a fire, toxic and corrosive fumes may be released, including carbon oxides (CO, CO2) and hydrogen iodide.[4][10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[4][5][12]

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste material in a clearly labeled, sealed container.[4]

-

Dispose of the waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in regular trash.

-

Follow all local, regional, and national regulations for hazardous waste disposal.[10]

References

- 1. 2-ヨード安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. This compound | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 6. lobachemie.com [lobachemie.com]

- 7. alpharesources.com [alpharesources.com]

- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 9. chembk.com [chembk.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Diazotization of Anthranilic Acid

Abstract

The diazotization of anthranilic acid to form benzenediazonium-2-carboxylate is a cornerstone reaction in synthetic organic chemistry. This zwitterionic intermediate serves as a primary precursor to benzyne, a highly reactive and synthetically valuable species. This application note provides a comprehensive guide for researchers, covering the underlying reaction mechanisms, critical safety protocols, and two distinct, field-proven experimental procedures for both aqueous and aprotic conditions. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the process, ensuring both successful synthesis and operational safety.

Introduction: The Synthetic Utility of Benzenediazonium-2-carboxylate

The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic synthesis. When applied to 2-aminobenzoic acid (anthranilic acid), the reaction yields an internal salt, benzenediazonium-2-carboxylate.[1] This molecule is of particular interest not for its stability—it is, in fact, dangerously unstable in solid form—but for its role as a clean and efficient source of benzyne.[2][3] Upon mild heating, benzenediazonium-2-carboxylate readily decomposes, losing molecular nitrogen and carbon dioxide to generate the highly reactive benzyne intermediate.[2][3] This transient species can be trapped in situ by various reagents, most notably in Diels-Alder cycloadditions, to construct complex polycyclic frameworks.[1][3]

Reaction Mechanism and Theoretical Basis

Understanding the reaction pathway is critical for controlling the reaction and ensuring safety. The process can be divided into two key stages: the formation of the diazonium salt and its subsequent decomposition.

Mechanism of Diazotization

The diazotization reaction begins with the in situ generation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the key electrophile: the nitrosonium ion (N≡O⁺).[4] The lone pair of the primary amine on anthranilic acid then attacks the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule result in the formation of the benzenediazonium-2-carboxylate zwitterion.[4]

Caption: Mechanism of Anthranilic Acid Diazotization.

Decomposition to Benzyne

Benzenediazonium-2-carboxylate is a thermally labile compound.[5] The zwitterionic structure facilitates a concerted elimination of nitrogen gas and carbon dioxide, two very stable small molecules, which provides a strong thermodynamic driving force for the formation of the high-energy benzyne intermediate.[3] This decomposition is often performed in the presence of a trapping agent, such as anthracene or furan, to immediately consume the benzyne as it is formed.[6][7]

Caption: Workflow for Benzyne Generation and Trapping.

Critical Safety Protocols: Handling Diazonium Salts

WARNING: Benzenediazonium-2-carboxylate and its hydrochloride salt are dangerously explosive in the solid, dry state.[3][8][9][10] Detonation can be initiated by friction, shock, or heat.[8][11] A fatal accident has been reported from touching the material with a metal spatula.[8] Adherence to the following safety rules is mandatory.

-

Never Isolate Dry Solids: Do not isolate the diazonium salt as a dry solid unless absolutely necessary for specific applications and only on a very small scale (<0.75 mmol) with appropriate shielding.[11][12][13] The material should be kept wet with solvent and used immediately as a slurry.[12]

-

Temperature Control is Paramount: The diazotization reaction is highly exothermic. Maintain the reaction temperature strictly between 0–5 °C using an ice-salt bath to prevent premature decomposition of the diazonium salt and minimize side reactions.[8][11][14]

-

Use Proper Equipment: Use plastic or Teflon-coated spatulas and plastic funnels when handling the wet solid.[8][11] Metal contact can initiate detonation.[5][8] Ensure the reaction is conducted in a well-ventilated fume hood behind a blast shield.

-

Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite.[8][11] An excess of nitrous acid can lead to unwanted side reactions and rapid decomposition, releasing toxic NOx gases.[8]

-

Test for Excess Nitrite: Before proceeding, test the reaction mixture for the presence of excess nitrous acid using starch-potassium iodide paper (a positive test turns blue-black).[8][11] If present, the excess can be quenched by the cautious addition of a small amount of sulfamic acid or urea.

-

Reagent Handling: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[15][16][17] Avoid contact with skin and eyes, and prevent mixing with combustible materials.[16] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[17]

Experimental Protocols

Two primary methods for the diazotization of anthranilic acid are presented below, tailored for different synthetic goals.

Protocol 1: Aqueous Diazotization for Subsequent Coupling Reactions

This classic method is suitable for preparing an aqueous solution of the diazonium salt, which can be used immediately for reactions such as azo dye synthesis or Sandmeyer reactions.[18][19]

Materials and Equipment:

-

Anthranilic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized water

-

Mechanical stirrer, dropping funnel, 1 L round-bottomed flask

-

Ice-salt bath

-

Starch-iodide test paper

Procedure:

-

In a 1 L round-bottomed flask equipped with a mechanical stirrer, create a suspension by combining 50.0 g (0.365 mol) of anthranilic acid with 150 mL of water and 92 mL of concentrated HCl.[14]

-

Cool the flask in an ice-salt bath, ensuring the internal temperature of the suspension drops to 0–5 °C.[14]

-

Separately, prepare a solution of 26.3 g (0.38 mol) of sodium nitrite in 350 mL of water.[14]

-

While vigorously stirring the anthranilic acid suspension, add the sodium nitrite solution dropwise from a dropping funnel over approximately 30 minutes.[14] Critically, maintain the internal reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 10 minutes at 0–5 °C.

-

Test for a slight excess of nitrous acid using starch-iodide paper.

-

The resulting clear diazonium salt solution should be kept cold and used immediately for the next synthetic step.[14] Do not attempt to isolate the solid from this aqueous solution.

Protocol 2: Aprotic Diazotization for Benzyne Generation

This method is designed to generate benzenediazonium-2-carboxylate as a precipitate in an aprotic solvent, ideal for subsequent thermal decomposition to benzyne.[6][12]

Materials and Equipment:

-

Anthranilic acid (practical grade)

-

Tetrahydrofuran (THF)

-

Isoamyl nitrite

-